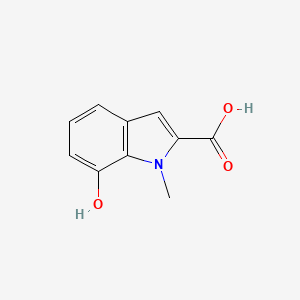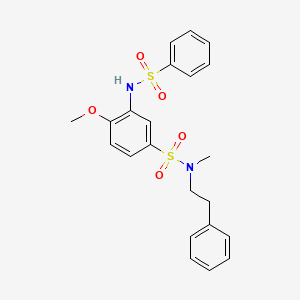![molecular formula C22H27NO3 B15305387 1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine CAS No. 202716-29-8](/img/structure/B15305387.png)
1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a biphenyl moiety, and a hydroxyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl group can be introduced through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Piperidine Ring Formation: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a selective oxidation reaction.
Boc Protection: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using a reagent such as di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods
Industrial production of 1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The biphenyl moiety can be reduced to form a cyclohexyl derivative.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of the free amine.
科学的研究の応用
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine involves its interaction with specific molecular targets. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. The Boc protecting group provides stability and prevents unwanted reactions during synthesis.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-Boc-pyrazole-4-boronic acid pinacol ester: Utilized in organic synthesis for the preparation of boronic acid derivatives.
Uniqueness
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine is unique due to its combination of a biphenyl moiety, a hydroxyl group, and a Boc-protected piperidine ring
特性
CAS番号 |
202716-29-8 |
|---|---|
分子式 |
C22H27NO3 |
分子量 |
353.5 g/mol |
IUPAC名 |
tert-butyl 4-hydroxy-4-(4-phenylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H27NO3/c1-21(2,3)26-20(24)23-15-13-22(25,14-16-23)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,25H,13-16H2,1-3H3 |
InChIキー |
SZCYKXFOZZBPCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



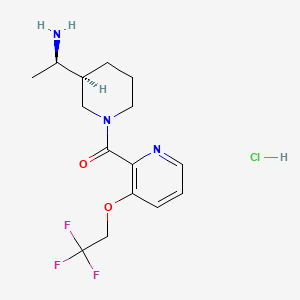
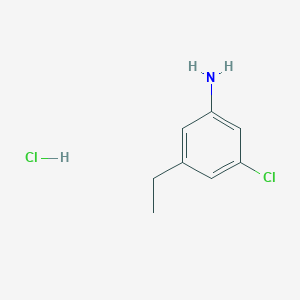
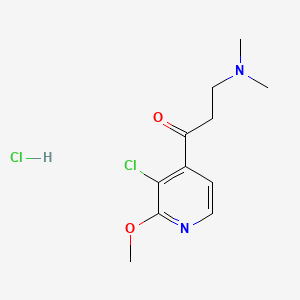


![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)




